molecular formula C8H14O4 B176959 Dimethyl 2-propylmalonate CAS No. 163033-62-3

Dimethyl 2-propylmalonate

Cat. No.: B176959
CAS No.: 163033-62-3
M. Wt: 174.19 g/mol
InChI Key: GQTSAGKZHIWKMR-UHFFFAOYSA-N
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Description

Dimethyl 2-propylmalonate, also known as propanedioic acid, propyl-, dimethyl ester, is an organic compound with the molecular formula C8H14O4. It is a colorless liquid characterized by its propyl and malonate functional groups. This compound is widely used in organic synthesis due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-propylmalonate can be synthesized through the esterification of propylmalonic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

Propylmalonic acid+MethanolAcid CatalystDimethyl 2-propylmalonate+Water\text{Propylmalonic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Propylmalonic acid+MethanolAcid Catalyst​Dimethyl 2-propylmalonate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the esterification process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-propylmalonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed to propylmalonic acid and methanol.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form propylacetic acid.

    Alkylation: It can be alkylated at the methylene group between the ester groups using alkyl halides in the presence of a strong base.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Decarboxylation: Elevated temperatures.

    Alkylation: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Dimethyl 2-propylmalonate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the synthesis of various medicinal compounds, including anticonvulsants and sedatives.

    Industry: It is employed in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of dimethyl 2-propylmalonate involves its ability to act as a nucleophile in various organic reactions. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further chemical transformations. The propyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

    Dimethyl malonate: Similar structure but lacks the propyl group.

    Diethyl malonate: Similar ester functionality but with ethyl groups instead of methyl groups.

    Methyl propylmalonate: Similar structure but with one methyl and one propyl ester group.

Uniqueness: Dimethyl 2-propylmalonate is unique due to its specific combination of propyl and malonate functional groups, which confer distinct reactivity and steric properties. This makes it particularly useful in selective organic syntheses where other malonates may not be as effective .

Properties

IUPAC Name

dimethyl 2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSAGKZHIWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930771
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-96-2
Record name 1,3-Dimethyl 2-propylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14035-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-propyl-, 1,3-dimethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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